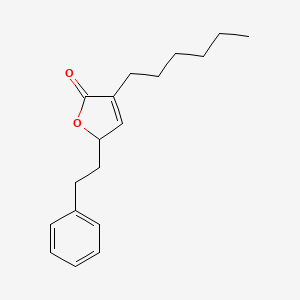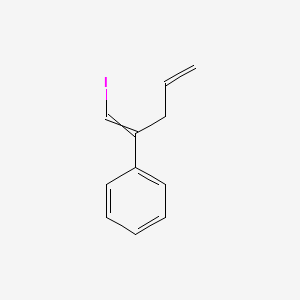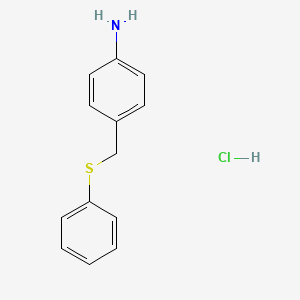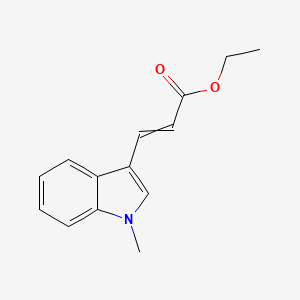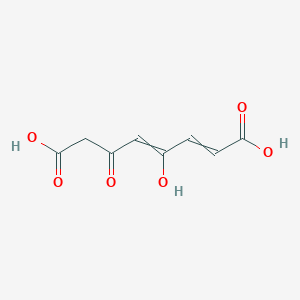
4-Hydroxy-6-oxoocta-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-oxoocta-2,4-dienedioic acid is an oxodicarboxylic acid that exists as a tautomer of 4-maleylacetoacetic acid. This compound is characterized by its unique structure, which includes a carbonyl group of the α,β-unsaturated ketone moiety that has tautomerized to the corresponding enol form .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-6-oxoocta-2,4-dienedioic acid typically involves the tautomerization of 4-maleylacetoacetic acid. The reaction conditions for this transformation include the presence of specific catalysts and controlled temperature settings to ensure the stability of the enol form . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-6-oxoocta-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-oxoocta-2,4-dienedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-oxoocta-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-6-oxoocta-2,4-dienedioic acid can be compared with other similar compounds such as:
4-Maleylacetoacetic acid: This is the tautomeric form of the compound.
Oct-2-enedioic acid: A related oxodicarboxylic acid with different functional groups.
β-Diketones: Compounds with similar structural features and reactivity.
The uniqueness of this compound lies in its specific tautomeric form and the resulting chemical properties that distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
89999-78-0 |
|---|---|
Molekularformel |
C8H8O6 |
Molekulargewicht |
200.14 g/mol |
IUPAC-Name |
4-hydroxy-6-oxoocta-2,4-dienedioic acid |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-3,9H,4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
XBRPTASPFXQXPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C=C(C=CC(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)



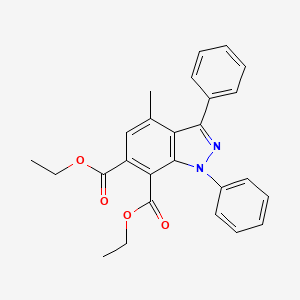

![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

